![molecular formula C23H23NO4 B1532373 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid CAS No. 1263047-06-8](/img/structure/B1532373.png)
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid
Overview
Description
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as a raw material for sodium fluosilicate and potassium fluosilicate .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction of Fmoc-Cl with sodium azide to produce 9-fluorenylmethyloxycarbonyl azide is also a method to install the Fmoc group .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .Scientific Research Applications
- Fmoc-amchec-oh derivatives have been investigated as components of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials that can swell in water and exhibit self-supporting behavior. PHGs find applications in drug delivery, tissue engineering, and diagnostic tools for imaging .
- Specifically, a series of synthetic amphiphilic cationic peptides (referred to as “series K”) containing Fmoc-derivatized portions have been proposed as scaffolds for bioprinting applications. Among these, Fmoc-K3 hydrogel stands out as a rigid material suitable for tissue engineering, supporting cell adhesion, survival, and duplication .
- Fmoc-amchec-oh derivatives, especially Fmoc-K3 hydrogel, have shown promise as materials for bioprinting and tissue engineering. Their ability to self-assemble and form stable gels in aqueous solutions makes them attractive for creating 3D structures .
- Unlike traditional polymeric gels, Fmoc-amchec-oh-based hydrogels exhibit chemical and physical responsiveness to external stimuli. This property allows researchers to design smart materials that can adapt to specific conditions .
- The intrinsic biocompatibility of Fmoc-amchec-oh derivatives makes them suitable for use in biological contexts. Researchers can tune their properties by modifying the peptide sequence or incorporating other functional groups .
- Fmoc-amchec-oh hydrogels provide a physiologically relevant environment for in vitro experiments. Their water-swollen networks mimic natural tissues and allow researchers to study cellular behavior and interactions .
- The gelification process of Fmoc-amchec-oh derivatives relies on a delicate balance of aggregation forces within the peptide sequences. These forces include van der Waals interactions, hydrogen bonding, and π–π stacking. Understanding these mechanisms is crucial for designing effective hydrogels .
Peptide-Based Hydrogels for Biomedical Applications
Functional Materials for Bioprinting and Tissue Engineering
Chemical and Physical Responsiveness to Stimuli
Biocompatibility and Tunability
Physiologically Relevant In Vitro Environments
Aggregation Forces and Gelification Process
Safety And Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STODQAWDWVVYOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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